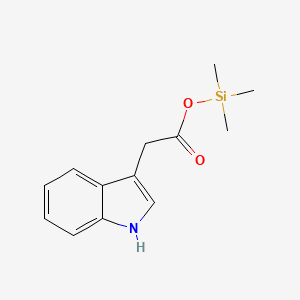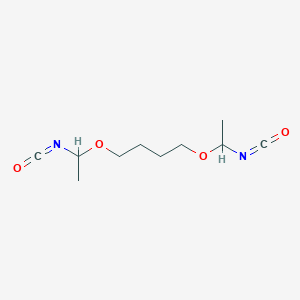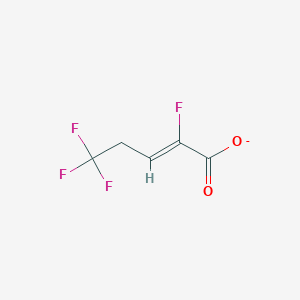
(Z)-2,5,5,5-tetrafluoro-2-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,5,5,5-tetrafluoro-2-pentenoate is an organic compound characterized by the presence of four fluorine atoms attached to the terminal carbon of a pentenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,5,5,5-tetrafluoro-2-pentenoate typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-pentenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,5,5,5-tetrafluoro-2-pentenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions (OH-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 2,5,5,5-tetrafluoropentanoic acid.
Reduction: Formation of 2,5,5,5-tetrafluoropentanol.
Substitution: Formation of 2,5,5,5-tetrafluoropentenoic acid derivatives.
Aplicaciones Científicas De Investigación
(Z)-2,5,5,5-tetrafluoro-2-pentenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which (Z)-2,5,5,5-tetrafluoro-2-pentenoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2,5,5,5-tetrafluoro-2-pentenoate: The geometric isomer of (Z)-2,5,5,5-tetrafluoro-2-pentenoate with different spatial arrangement of atoms.
2,5,5,5-tetrafluoro-3-pentenoate: A structural isomer with the double bond located at a different position in the carbon chain.
2,5,5,5-tetrafluoro-2-butenoate: A related compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its chemical reactivity and interactions with biological targets. The presence of four fluorine atoms also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H3F4O2- |
|---|---|
Peso molecular |
171.07 g/mol |
Nombre IUPAC |
(Z)-2,5,5,5-tetrafluoropent-2-enoate |
InChI |
InChI=1S/C5H4F4O2/c6-3(4(10)11)1-2-5(7,8)9/h1H,2H2,(H,10,11)/p-1/b3-1- |
Clave InChI |
LKCUHMWSRYXNOF-IWQZZHSRSA-M |
SMILES isomérico |
C(/C=C(/C(=O)[O-])\F)C(F)(F)F |
SMILES canónico |
C(C=C(C(=O)[O-])F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


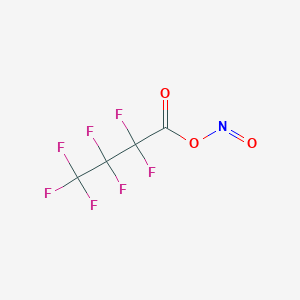
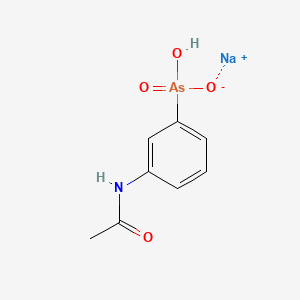
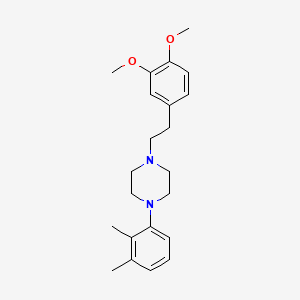
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
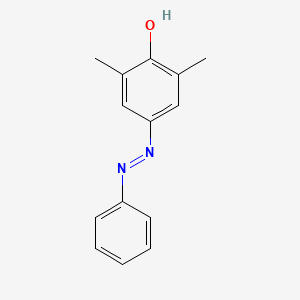
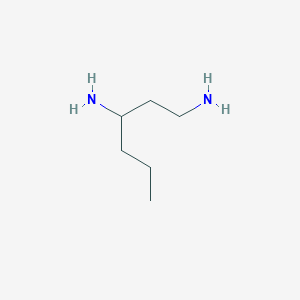
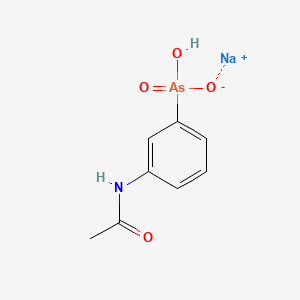

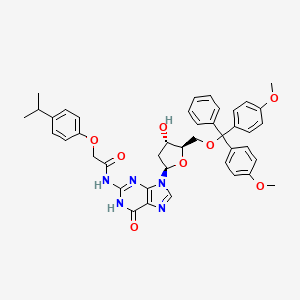
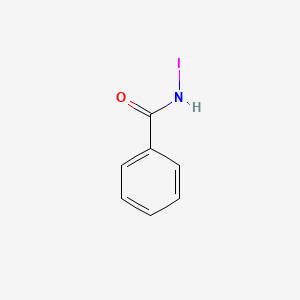
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

